1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and nucleotide-binding enzymes . The compound features a 3-chloro-4-methylphenyl group at the 1-position and a hydrazinyl moiety at the 4-position. Its synthesis typically involves chlorination of pyrazolo[3,4-d]pyrimidin-4-one precursors followed by hydrazine substitution .
Properties
Molecular Formula |
C12H11ClN6 |
|---|---|
Molecular Weight |
274.71 g/mol |
IUPAC Name |
[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C12H11ClN6/c1-7-2-3-8(4-10(7)13)19-12-9(5-17-19)11(18-14)15-6-16-12/h2-6H,14H2,1H3,(H,15,16,18) |
InChI Key |
HKBRPNDUQIHTKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NN)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides.
Introduction of the hydrazinyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with hydrazine or its derivatives under suitable conditions.
Substitution on the phenyl ring: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a protein kinase inhibitor, which is crucial in cancer treatment. The compound’s ability to inhibit specific kinases makes it a promising candidate for developing new anticancer drugs.
Biological Studies: The compound is used in biological assays to study its effects on cell growth, differentiation, and apoptosis.
Chemical Research: It serves as a building block for synthesizing other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cellular signaling pathways that control cell growth and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells, making it a valuable compound in cancer research .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of the target compound with structurally related analogs:
Key Observations :
- Hydrazinyl vs. Chloro/Amino Groups: The hydrazinyl group in the target compound enhances nucleophilicity, enabling Schiff base formation (e.g., condensation with aldehydes) for further derivatization . In contrast, chloro or amino substituents (e.g., in PP1) optimize kinase binding but limit reactivity .
- Synthetic Flexibility : Chlorination is a common step, but precursors vary (e.g., pyrimidin-4-ones vs. carboxylate esters) .
Key Insights :
- Kinase Inhibition: PP1’s 4-amino group is critical for RET kinase binding, whereas the target compound’s hydrazinyl group may favor alternative targets .
- Chloro Substituents : Chloro at the 4-position (e.g., compound 6) correlates with improved stability and bioavailability .
Physicochemical Properties
Notable Trends:
- The 3-chloro-4-methylphenyl group increases hydrophobicity (higher LogP) compared to phenyl analogs.
- Hydrazinyl derivatives generally exhibit higher melting points due to hydrogen bonding .
Biological Activity
1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1416342-88-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chloro and methyl groups on the phenyl ring may influence its pharmacological properties.
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine have shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluating various pyrazole derivatives reported that certain compounds displayed cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The most effective compounds demonstrated IC50 values ranging from 49.85 µM to 70 µM, indicating their potential as lead compounds for further development .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole A | MCF-7 | 49.85 |
| Pyrazole B | MDA-MB-231 | 70.00 |
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been extensively studied. A recent evaluation showed that specific derivatives exhibited excellent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Evaluation of Antimicrobial Efficacy
In vitro assays revealed that several pyrazole derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against tested bacteria, showcasing their potential as antimicrobial agents .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Pyrazole C | S. aureus | 0.22 |
| Pyrazole D | E. coli | 0.25 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, pyrazoles have shown anti-inflammatory properties. Compounds derived from this class have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in various models .
The mechanisms underlying the biological activities of 1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine may involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
